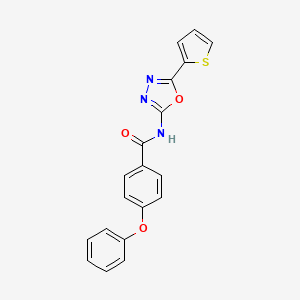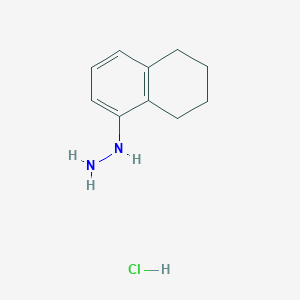
5,6,7,8-Tetrahydronaphthalen-1-ylhydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5,6,7,8-Tetrahydronaphthalen-1-ylhydrazine hydrochloride typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ylhydrazine with hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the purity and yield of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and scalability .
Analyse Des Réactions Chimiques
5,6,7,8-Tetrahydronaphthalen-1-ylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5,6,7,8-Tetrahydronaphthalen-1-ylhydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research involving this compound includes studies on its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydronaphthalen-1-ylhydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
5,6,7,8-Tetrahydronaphthalen-1-ylhydrazine hydrochloride can be compared with other similar compounds, such as:
Naphthylhydrazine hydrochloride: Similar in structure but lacks the tetrahydro modification.
Phenylhydrazine hydrochloride: Another hydrazine derivative with different substituents on the aromatic ring.
Benzylhydrazine hydrochloride: Similar hydrazine derivative with a benzyl group instead of the tetrahydronaphthalenyl group. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to these similar compounds.
Propriétés
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-1-ylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h3,5,7,12H,1-2,4,6,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZHYILSEXNCRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluorophenyl)urea](/img/structure/B2380224.png)
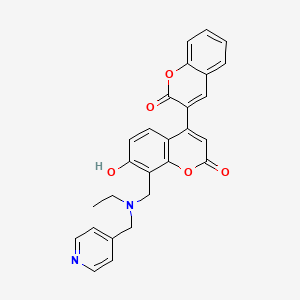
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2380226.png)
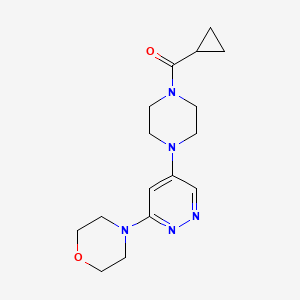
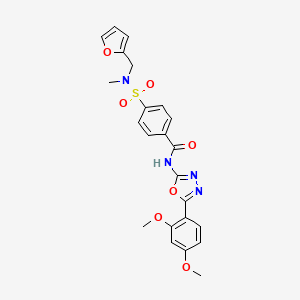
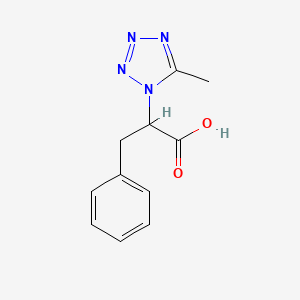
![2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B2380231.png)
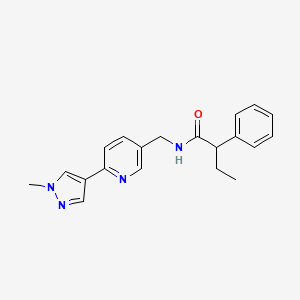
![4-[Cyano(hydroxy)methyl]benzonitrile](/img/structure/B2380239.png)
![7-[(E)-but-2-enyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione](/img/structure/B2380240.png)
![Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone](/img/structure/B2380241.png)
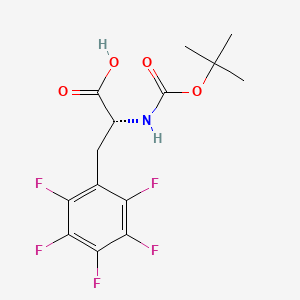
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide](/img/structure/B2380245.png)
